molecular formula C13H7BrClFN2O3 B3671758 5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B3671758
M. Wt: 373.56 g/mol
InChI Key: RNUVKCCZKANHPD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is an aromatic compound that contains multiple halogen substituents and a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of halogens and a nitro group in the benzamide structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the halogens.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized aromatic compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with molecular targets in biological systems. The presence of halogens and a nitro group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-3-fluoropyridine
  • 5-bromo-4-fluoro-2-nitrobenzaldehyde

Comparison

Compared to similar compounds, 5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFN2O3/c14-7-1-3-10(15)9(5-7)13(19)17-8-2-4-11(16)12(6-8)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVKCCZKANHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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